2-Bromo-5-methoxyaniline
Overview
Description
2-Bromo-5-methoxyaniline is a chemical compound studied for its potential in various synthetic and analytical applications due to its unique structure and reactivity. Its significance lies in its bromo and methoxy functional groups, which influence its chemical behavior and utility in organic synthesis.
Synthesis Analysis
The synthesis of 2-Bromo-5-methoxyaniline derivatives involves various strategies, highlighting the compound's adaptability in chemical reactions. For example, the synthesis of 5-bromo-2-methoxy derivatives from aziridines and their transformation into pyrrolidines and pyrrolidin-2-ones demonstrates the versatility of 2-Bromo-5-methoxyaniline in synthesizing complex heterocycles (D’hooghe et al., 2008).
Molecular Structure Analysis
Crystallography studies, such as those on 5-Bromo-3-methoxysalicylidene derivatives, reveal the importance of intramolecular hydrogen bonding in stabilizing the molecular structure of related compounds. These insights into the molecular structure are crucial for understanding the chemical behavior of 2-Bromo-5-methoxyaniline and its derivatives (Sergienko et al., 2019).
Chemical Reactions and Properties
The reactivity of 2-Bromo-5-methoxyaniline allows for its involvement in various chemical reactions, leading to a wide range of products. For instance, its participation in the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid showcases its utility in creating complex molecules with potential biological activities (Hirokawa et al., 2000).
Scientific Research Applications
Synthesis and Chemical Interactions
2-Bromo-5-methoxyaniline, a compound with potential for diverse applications in chemistry and pharmacology, has been explored in various research contexts. One study presents a method for synthesizing 2-bromo-4-methoxyaniline in an ionic liquid, showcasing a procedure that is marked by high yield, purity, and environmental friendliness, indicating the potential utility of 2-Bromo-5-methoxyaniline in similar synthetic processes (Ding Yu-fei, 2011).
Corrosion Inhibition
A related compound, N-[(3-Bromo-2-methylthiophen-5-yl)methylene]-4-methoxyaniline, was synthesized and found effective as a corrosion inhibitor for zinc metal in hydrochloric acid solutions. This suggests that derivatives of 2-Bromo-5-methoxyaniline could have significant applications in materials science and engineering (Noora Assad et al., 2015).
Photodynamic Therapy
A study focusing on zinc phthalocyanine substituted with derivatives of 2-Bromo-5-methoxyaniline demonstrated potential for applications in photodynamic therapy, particularly for cancer treatment. The compound exhibited properties like high singlet oxygen quantum yield, making it a promising candidate for therapeutic applications (M. Pişkin et al., 2020).
Optical and Electronic Applications
Optically active sulfonated polyanilines derived from poly(2-methoxyaniline-5-phosphonic acid) demonstrate potential for applications in electronics and optics. These materials, exhibiting unique properties like circular dichroism spectra, could be useful in developing new types of electronic or optical devices (E. Strounina et al., 1999).
Pharmacological Research
5-(Ethylsulfonyl)-2-methoxyaniline, a compound structurally related to 2-Bromo-5-methoxyaniline, has been identified as a critical pharmacological fragment in the synthesis of various kinase inhibitors, including VEGFR2 inhibitors. This indicates the potential of 2-Bromo-5-methoxyaniline and its derivatives in the development of new pharmaceutical compounds (Miroslav Murár et al., 2013).
Environmental Applications
Research on methoxyanilines, including compounds similar to 2-Bromo-5-methoxyaniline, highlights their role in environmental chemistry, particularly in the context of wastewater treatment. Studies demonstrate the effectiveness of advanced oxidation processes in treating wastewater containing such compounds, indicating potential environmental applications (N. Chaturvedi & S. Katoch, 2020).
Safety And Hazards
2-Bromo-5-methoxyaniline is classified under GHS07. It may cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . It may also cause respiratory irritation . Safety measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling .
Future Directions
While specific future directions for 2-Bromo-5-methoxyaniline are not mentioned in the search results, its use as a pharmaceutical intermediate suggests it may continue to be valuable in the synthesis of new pharmaceutical compounds .
Relevant Papers Unfortunately, the search results did not provide specific peer-reviewed papers related to 2-Bromo-5-methoxyaniline .
properties
IUPAC Name |
2-bromo-5-methoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQDMSJEMCRFMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355171 | |
Record name | 2-bromo-5-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-methoxyaniline | |
CAS RN |
59557-92-5 | |
Record name | 2-Bromo-5-methoxybenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59557-92-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-bromo-5-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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